molecular formula C12H18ClFN2 B7897811 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B7897811
M. Wt: 244.73 g/mol
InChI Key: IJPPTGKAESOXJY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-fluorobenzyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-benzyl)-piperidine: Similar structure but lacks the amine group.

    1-(2-Chloro-benzyl)-piperidin-3-ylamine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Fluoro-phenyl)-piperidin-3-ylamine hydrochloride: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

1-(2-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride is unique due to the presence of both the fluorobenzyl group and the amine group, which can confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15;/h1-2,4,6,11H,3,5,7-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPPTGKAESOXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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